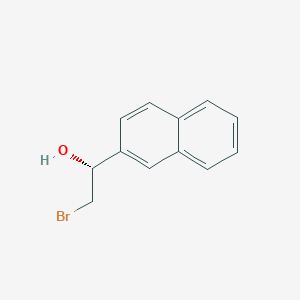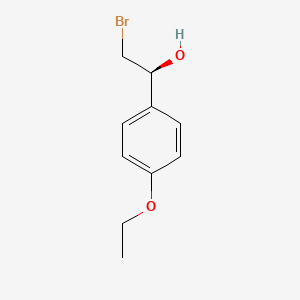
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO2. This compound is characterized by the presence of a bromine atom, an ethoxy group attached to a phenyl ring, and a hydroxyl group on the ethan-1-ol backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol typically involves the bromination of 1-(4-ethoxyphenyl)ethanol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-(4-ethoxyphenyl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 1-(4-ethoxyphenyl)ethanol derivatives with different substituents replacing the bromine atom.
Oxidation: Products include 1-(4-ethoxyphenyl)ethanone or 1-(4-ethoxyphenyl)ethanal.
Reduction: The major product is 1-(4-ethoxyphenyl)ethanol.
Scientific Research Applications
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol involves its interaction with nucleophiles, oxidizing agents, and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-methoxyphenyl)ethan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-ethoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-(4-methoxyphenyl)ethanol: Similar structure but with a methoxy group and no bromine atom.
Uniqueness
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol is unique due to the presence of both a bromine atom and an ethoxy group, which allows for a wide range of chemical reactions and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1 |
InChI Key |
SEQUGVYEBCEMLX-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](CBr)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


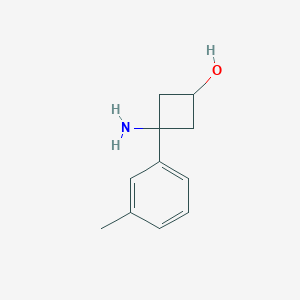
![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
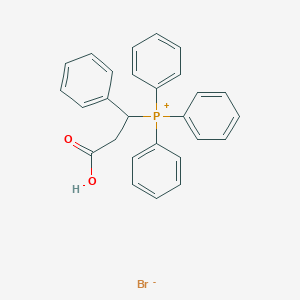
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)
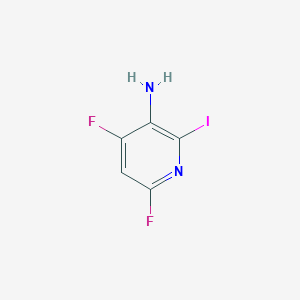
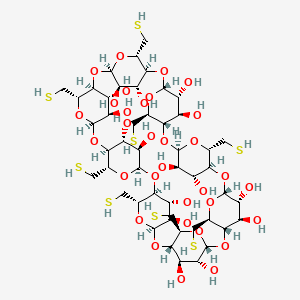
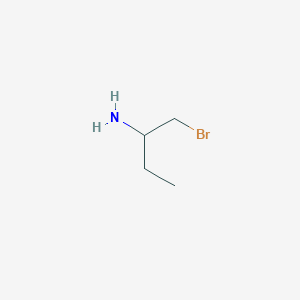
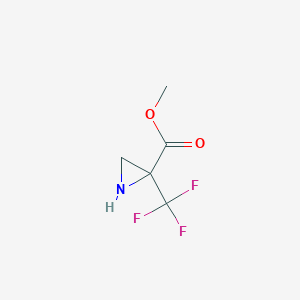
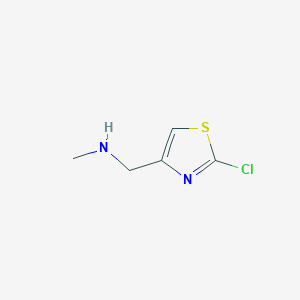
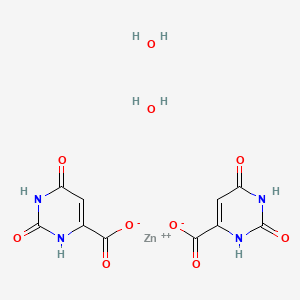
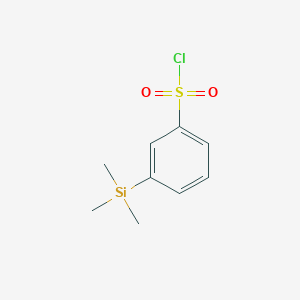
![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)

